molecular formula C23H20N2O B3010731 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 866010-17-5

1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Katalognummer B3010731
CAS-Nummer: 866010-17-5
Molekulargewicht: 340.426
InChI-Schlüssel: AKHJDZVBFHMWQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzodiazepines are a class of compounds widely recognized in medicinal chemistry for their therapeutic effects, particularly in the treatment of anxiety, insomnia, and other conditions. The compound "1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one" belongs to this class and is structurally characterized by a benzodiazepine core with specific substituents that may influence its biological activity and physical properties .

Synthesis Analysis

The synthesis of benzodiazepines can be achieved through various methods. One approach involves the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones using proteinogenic amino acids and a deprotonation/trapping protocol to introduce diverse substituents with excellent enantioselectivity . Another method includes the solid-phase synthesis of polysubstituted 1,5-benzodiazepin-2-ones, which allows for high yields and purities . Additionally, Pd-catalyzed carboamination reactions have been employed to synthesize saturated 1,4-benzodiazepines, providing good yields and diastereoselectivity . These synthetic routes highlight the versatility and adaptability of benzodiazepine synthesis to incorporate various functional groups, potentially including the 4-methylbenzyl and phenyl groups present in the compound of interest.

Molecular Structure Analysis

The molecular structure of benzodiazepines is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structure of related compounds, revealing details such as the presence of intermolecular hydrogen bonds and π-π interactions that stabilize the crystal structure . These structural analyses are essential for understanding the conformational preferences and potential receptor interactions of benzodiazepines, including the compound .

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including metallation with gold(I) to form aurated derivatives, which involves activation of a C(sp3)-H bond . Ring rearrangements and reactivity towards nucleophiles have also been observed, leading to the formation of diverse heterocyclic structures . These reactions demonstrate the chemical versatility of the benzodiazepine scaffold and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines are influenced by their molecular structure. For instance, the introduction of a methyl group at specific positions can affect the conformation of the benzodiazepine ring and potentially its pharmacological properties . The electronic properties, such as frontier molecular orbital energies and molecular electrostatic potential maps, have been studied using density functional theory (DFT) calculations, providing insights into the reactivity and interaction capabilities of these molecules . These properties are critical for the design and optimization of benzodiazepines for therapeutic use.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Benzodiazepine derivatives, including 1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, are extensively studied due to their significant anxiolytic properties. These compounds typically feature a benzene ring connected to a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, along with a second benzene ring attached to carbon. The presence of a halogen or nitro group is critical for displaying activity. Innovative methods for synthesizing these derivatives are of great interest for their potential mass production and varied applications in medicinal chemistry (Lyukshenko, Nikitin, & Morozhenko, 2019).

Catalysis and Molecular Modifications

The development of catalysis methods for the synthesis of 1,4-benzodiazepines is an active area of research. For example, Pd-catalyzed carboamination reactions have been employed for synthesizing various 1,4-benzodiazepines and benzodiazepin-5-ones, demonstrating the versatility of these compounds (Neukom, Aquino, & Wolfe, 2011). Additionally, various chemical modifications like late-stage C-H activation and arylation have been explored to diversify the range of benzodiazepine derivatives, indicating their potential for developing new pharmaceuticals (Khan et al., 2016).

Pharmacological Potential

The structural diversity of benzodiazepine derivatives is linked to their broad spectrum of biological activities. For instance, studies on anticonvulsant activities have revealed that certain 1,4-benzodiazepin-2-one derivatives exhibit significant potential as molecular scaffolds for antiepileptic agents. This highlights their relevance in the development of new therapeutic drugs (Nilkanth et al., 2020).

Molecular Interactions and Analysis

Understanding the molecular and crystal structures of benzodiazepine derivatives is vital for their application in medicinal chemistry. X-ray diffraction structural analysis provides insights into their molecular configuration, which is crucial for their interaction with biological receptors (Pavlovsky et al., 2007). These studies contribute to the development of drugs targeting specific receptors in the central nervous system.

Wirkmechanismus

While the exact mechanism of action for “1-(4-methylbenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is not known, benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Eigenschaften

IUPAC Name

1-[(4-methylphenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O/c1-17-11-13-18(14-12-17)16-25-21-10-6-5-9-20(21)23(24-15-22(25)26)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHJDZVBFHMWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CN=C(C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.